Enantiomeric Purity vs. Diphenyl Analog
Commercially available (1S,2S)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is offered with a guaranteed enantiomeric excess (ee) of ≥99%, alongside a chemical purity of ≥97% . In contrast, a standard, unsubstituted analog, (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine, is commonly available at a lower purity of 97% without a guaranteed ee specification in its base offering . The quantitative difference in chiral purity is a direct determinant of the achievable stereoselectivity in asymmetric reactions [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Chemical Purity |
|---|---|
| Target Compound Data | ≥97% purity, ≥99% ee |
| Comparator Or Baseline | 1,2-Diphenyl-1,2-ethanediamine: 97% purity, ee not specified |
| Quantified Difference | Target compound offers a defined, high ee (≥99%) versus an unspecified ee for the comparator. |
| Conditions | Vendor specification from product datasheet. |
Why This Matters
A higher and defined enantiomeric purity directly translates to higher enantioselectivity in asymmetric catalysis, which is the primary performance metric for chiral ligands.
- [1] Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. View Source
